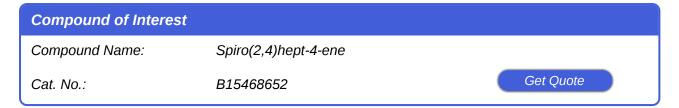


# Navigating the NMR Landscape of Spirocyclic Alkenes: A Comparative Guide

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For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for spiro[1][2]hept-4-ene and related cyclic alkenes, offering valuable insights for structural characterization.

Due to a lack of available experimental <sup>1</sup>H and <sup>13</sup>C NMR data for spiro[2]hept-4-ene, this guide presents a detailed comparison with the structurally related spiro[2]hepta-4,6-diene, alongside the common cyclic alkenes, cyclopentene and cyclohexene. This comparative approach allows for the extrapolation of expected spectral characteristics for spiro[1][2]hept-4-ene and provides a broader context for understanding the NMR properties of this class of compounds.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data Comparison

The following tables summarize the experimental  $^{1}$ H and  $^{13}$ C NMR chemical shifts ( $\delta$ ) in parts per million (ppm) for spiro[1][2]hepta-4,6-diene, cyclopentene, and cyclohexene.

Table 1: <sup>1</sup>H NMR Spectral Data



Compound	Functional Group	Chemical Shift (δ, ppm)
Spiro[1][2]hepta-4,6-diene	Olefinic (H4, H7)	6.0-6.2
Olefinic (H5, H6)	6.3-6.5	
Allylic (H1, H2)	2.1-2.3	_
Cyclopropyl (H8, H9)	0.6-0.8	_
Cyclopentene	Olefinic	5.73
Allylic	2.30	
Aliphatic	1.82	_
Cyclohexene	Olefinic	5.66
Allylic	1.99	
Aliphatic	1.61	_

Table 2: 13C NMR Spectral Data



Compound	Carbon Atom	Chemical Shift (δ, ppm)
Spiro[1][2]hepta-4,6-diene	C4, C7	128.9
C5, C6	132.1	
C1, C2	33.4	_
C3 (Spiro)	27.8	_
C8, C9	10.1	-
Cyclopentene	Olefinic	130.5
Allylic	32.5	
Aliphatic	22.9	_
Cyclohexene	Olefinic	127.2
Allylic	25.3	
Aliphatic	22.8	_

## **Experimental Protocols**

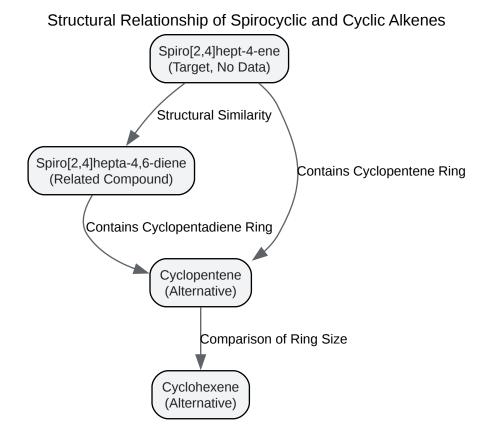
The experimental conditions under which the NMR spectra were acquired are crucial for data reproducibility and comparison.

- Spiro[1][2]hepta-4,6-diene: Data was obtained on a Varian HA-100 spectrometer.
- Cyclopentene: The <sup>1</sup>H NMR spectrum was recorded on an 89.56 MHz instrument in CDCl<sub>3</sub>.
- Cyclohexene: The <sup>1</sup>H NMR spectrum was obtained at 399.65 MHz in CDCl<sub>3</sub>.

## Structural Relationships and Visualization

To visually represent the structural similarities and differences between the target compound and its alternatives, a logical relationship diagram is provided below.





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Caption: Logical diagram illustrating the structural relationships.

This comparative guide highlights the expected NMR spectral features of spiro[1][2]hept-4-ene by examining a closely related diene and common cycloalkenes. The provided data tables and structural visualization serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

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### References

- 1. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 2. docbrown.info [docbrown.info]
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